Product packaging for Cefuroxime pivoxetil(Cat. No.:)

Cefuroxime pivoxetil

Cat. No.: B1242375
M. Wt: 568.6 g/mol
InChI Key: MGYPWVCKENORQX-JGLUBIDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefuroxime Pivoxetil is a prodrug ester of the active antibiotic Cefuroxime, which belongs to the second-generation cephalosporin class of beta-lactam antibiotics[a citation:3]. It is designed for oral administration and is rapidly hydrolyzed in the body to release the active parent compound, Cefuroxime[a citation:5]. Its primary mechanism of action, like other beta-lactams, is the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan cross-linking. This disruption prevents the formation of a stable, functional cell wall, ultimately leading to bacterial cell lysis and death[a citation:2][a citation:3]. Cefuroxime exhibits a broad spectrum of in vitro antibacterial activity, making it a valuable tool for researching infections caused by both Gram-positive and Gram-negative organisms[a citation:5]. It is notably stable against degradation by many bacterial beta-lactamases, especially plasmid-mediated enzymes, which enhances its activity against common pathogens such as Haemophilus influenzae and Moraxella catarrhalis , including their beta-lactamase-producing strains[a citation:1][a citation:5]. Research applications include studying its efficacy against susceptible strains including Staphylococcus aureus , Streptococcus pneumoniae , Escherichia coli , and Klebsiella spp. , as well as its use as a model compound in pharmacokinetic and antimicrobial stewardship studies[a citation:2][a citation:5]. This product is provided For Research Use Only . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N4O11S B1242375 Cefuroxime pivoxetil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28N4O11S

Molecular Weight

568.6 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H28N4O11S/c1-11(38-21(31)23(2,3)33-4)37-20(30)16-12(9-36-22(24)32)10-39-19-15(18(29)27(16)19)25-17(28)14(26-34-5)13-7-6-8-35-13/h6-8,11,15,19H,9-10H2,1-5H3,(H2,24,32)(H,25,28)/b26-14+/t11?,15-,19-/m1/s1

InChI Key

MGYPWVCKENORQX-JGLUBIDVSA-N

Isomeric SMILES

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N)OC(=O)C(C)(C)OC

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N)OC(=O)C(C)(C)OC

Origin of Product

United States

Chemical and Pharmaceutical Sciences Research

Synthesis and Derivation of Cefuroxime (B34974) Pivoxetil

The synthesis of cefuroxime pivoxetil is a multi-step process centered on the esterification of the parent cefuroxime molecule. This process is crucial for creating the prodrug form that facilitates improved bioavailability.

Synthetic Pathways and Methodologies for Pivaloyloxymethyl Esterification

The creation of this compound involves the esterification of the C-4 carboxylic acid group of cefuroxime. While specific patents cover the synthesis of various cefuroxime esters, the general principle involves reacting the parent cefuroxime molecule, or a salt thereof, with a pivaloyloxymethyl halide. google.com This type of reaction is a common strategy to produce pivaloyloxymethyl esters of various pharmaceuticals. nih.gov

A general approach for synthesizing cephalosporin (B10832234) prodrug esters involves reacting the cephalosporin-4-carboxylic acid with a haloester derivative. google.com For instance, the synthesis of the related cefuroxime axetil involves the reaction of cefuroxime acid or its salts with (R,S)-1-acetoxyethyl bromide in an inert organic solvent. google.com By analogy, the synthesis of this compound would involve a pivaloyloxymethylating agent to attach the ester group, thereby masking the carboxylic acid and increasing the molecule's lipophilicity for better absorption in the gut. mdpi.com

Intermediates and Reaction Optimization in Prodrug Synthesis

The synthesis of cefuroxime itself involves several key intermediates. A common starting material is 7-aminocephalosporanic acid (7-ACA). google.comgssrr.org One synthetic route involves the selective hydrolysis of 7-ACA to produce 3-deacetyl-7-amino-cephalosporanic acid (7-DACA). google.com This intermediate is then subjected to a series of reactions, including condensation and transformation of the 3-methylol group, to ultimately yield cefuroxime acid. google.comgssrr.org

Optimization of the subsequent esterification to the prodrug is critical for ensuring high purity and yield. For related cephalosporin esters, the choice of solvent (e.g., N,N-dimethylacetamide, acetonitrile), temperature, and the specific salt form of the parent acid can significantly influence the reaction's efficiency. google.com For example, using the potassium salt of cefuroxime in a nitrile solvent with a crown ether can be an effective method for synthesis. google.com The goal is to maximize the formation of the desired Δ³-ester (the active form) while minimizing the formation of the corresponding Δ²-ester impurity, which is hydrolytically unstable and biologically inactive. google.comasm.org

Table 1: Key Stages in a General Cefuroxime Synthesis Pathway
StepStarting MaterialKey Reagent/ProcessIntermediate/ProductPurpose
17-aminocephalosporanic acid (7-ACA)Alkaline or Enzymatic Hydrolysis3-deacetyl-7-amino-cephalosporanic acid (7-DACA)Creation of a key intermediate for further modification. google.com
27-DACACondensation with an activated acyl group (e.g., [cis]-2-[2-furyl]-2-[methoxyimino]acetyl chloride)3-decarbamoyl cefuroximeIntroduction of the C-7 side chain characteristic of cefuroxime. google.com
33-decarbamoyl cefuroximeChlorosulfonyl isocyanate (CSI)Cefuroxime AcidFormation of the final carbamoyloxymethyl group at the C-3 position. gssrr.org
4Cefuroxime AcidPivaloyloxymethyl halideThis compoundEsterification to form the orally active prodrug. google.comnih.gov

Prodrug Activation Mechanisms

The therapeutic efficacy of this compound depends entirely on its conversion back to the active cefuroxime molecule within the body. newdrugapprovals.orgwikipedia.org This activation is a rapid and efficient enzymatic process. researchgate.net

In Vivo Hydrolysis of the Pivaloyloxymethyl Ester

After oral administration, this compound is absorbed from the gastrointestinal tract. researchgate.netnih.gov During or after absorption, it undergoes rapid hydrolysis. ptfarm.plhres.ca This process is so efficient that the intact ester prodrug is generally not detected in systemic circulation. researchgate.netasm.org The hydrolysis cleaves the pivaloyloxymethyl ester bond, releasing the active cefuroxime into the bloodstream. hres.ca The other products of this hydrolysis are pivalic acid and formaldehyde, which is further metabolized. drugbank.com

Enzymatic Biotransformation: Esterase Activity and Substrate Specificity

The in vivo hydrolysis of this compound is not a spontaneous chemical reaction but is catalyzed by enzymes. researchgate.netefda.gov.et Nonspecific esterases, which are abundant in the intestinal mucosa and blood, are responsible for this biotransformation. researchgate.netnih.govptfarm.plhres.ca These enzymes recognize and cleave the ester bond of the prodrug, a process essential for its activation. efda.gov.etnih.gov

Studies on similar cephalosporin prodrugs, like cefuroxime axetil, have shown that this enzymatic cleavage is highly efficient and can be stereoselective. asm.org For prodrugs that are mixtures of diastereoisomers, one isomer may be hydrolyzed faster than the other. asm.org This rapid enzymatic hydrolysis in the intestinal juice is a key factor determining the bioavailability of the parent drug, as it efficiently converts the absorbed prodrug into its biologically active form before it can be eliminated. asm.org

Molecular Mechanisms of Ester Cleavage and Cefuroxime Release

The molecular mechanism of activation involves the enzymatic cleavage of the ester linkage. Esterases catalyze the hydrolytic fission of the ester bond, adding a water molecule across the bond. This breaks the connection between the cefuroxime C-4 carboxyl group and the pivaloyloxymethyl carrier. The cleavage releases the active cefuroxime, which can then bind to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis and causing bacterial cell death. drugbank.comefda.gov.etpfizer.com The carrier moiety, the pivaloyloxymethyl group, is subsequently metabolized into pivalic acid and formaldehyde. drugbank.com This entire process is a classic example of prodrug design, where a lipophilic, absorbable molecule is transformed into a polar, active drug at the desired site of action. nih.gov

Table 2: Summary of this compound Activation
StageLocationProcessKey EnzymesResult
AbsorptionGastrointestinal TractUptake of the lipophilic prodrug.N/AThis compound enters intestinal mucosal cells. researchgate.netnih.gov
HydrolysisIntestinal Mucosa, BloodEnzymatic cleavage of the pivaloyloxymethyl ester bond.Nonspecific EsterasesRelease of active Cefuroxime and the carrier moiety. nih.govptfarm.plhres.ca
ActionSystemic Circulation / Site of InfectionInhibition of bacterial cell wall synthesis.Penicillin-Binding Proteins (PBPs)Bactericidal effect. drugbank.comefda.gov.et

Pharmaceutical Formulation Science Principles and Mechanistic Aspects

This compound, a prodrug of the second-generation cephalosporin antibiotic cefuroxime, presents several formulation challenges due to its physicochemical properties. This section delves into the scientific principles and mechanistic aspects underlying its pharmaceutical formulation, focusing on excipient interactions, solid-state characteristics, dissolution enhancement, and taste-masking strategies.

The stability and release of this compound are significantly influenced by the excipients used in its formulation. Excipients, while often considered inert, can interact with the prodrug, affecting its chemical integrity and dissolution profile.

The choice of excipients is critical in preventing the degradation of this compound. Studies have shown that interactions between the drug and certain excipients can lead to decomposition. For instance, the degradation of crystalline cefuroxime axetil, a related ester prodrug, was observed to follow a first-order reaction model in the presence of excipients like magnesium stearate, croscarmellose sodium, crospovidone, and microcrystalline cellulose. researchgate.net However, when combined with mannitol (B672) under humid conditions, the degradation pattern shifted to an autocatalytic model, highlighting the specific nature of drug-excipient interactions. researchgate.net Hydrolysis is a primary degradation pathway for ester prodrugs like this compound, and the presence of moisture-attracting or pH-modifying excipients can accelerate this process. bjbms.org

Excipients also play a crucial role in the release kinetics of this compound from the dosage form. Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and polyethylene (B3416737) glycol (PEG) are often used to modulate drug release. dujps.com In solid dispersions, these polymers can enhance the dissolution rate by improving wettability and dispersibility. scielo.br The concentration and type of polymer can be adjusted to achieve the desired release profile. For example, studies with cefuroxime axetil have shown that increasing the concentration of sodium lauryl sulphate (SLS), a surfactant, can enhance the drug's dissolution rate. scielo.brscielo.br Conversely, the formation of a gel-like layer upon contact with water can impede drug release, a phenomenon observed with cefuroxime axetil that can be mitigated by using excipients like sodium starch glycolate, which swells significantly to prevent gelling. google.com

The following table summarizes the impact of various excipients on the stability and release of this compound and its analogue, cefuroxime axetil.

Excipient CategorySpecific ExcipientImpact on StabilityImpact on Release KineticsReference
Fillers/Binders Microcrystalline CelluloseCan lead to first-order degradation. researchgate.netUsed as a carrier in solid dispersions to enhance dissolution. scirp.org researchgate.netscirp.org
MannitolCan lead to autocatalytic degradation under humidity. researchgate.net- researchgate.net
Disintegrants Croscarmellose SodiumCan contribute to first-order degradation. researchgate.netUsed to promote rapid tablet disintegration. researchgate.net
CrospovidoneCan contribute to first-order degradation. researchgate.netUsed as a superdisintegrant in orally disintegrating tablets. iajps.com researchgate.netiajps.com
Sodium Starch GlycolateHelps inhibit gelling. google.comPromotes rapid disintegration and dissolution. google.comiajps.com google.comiajps.com
Lubricants Magnesium StearateCan contribute to first-order degradation. researchgate.netUsed in tablet manufacturing. nih.gov researchgate.netnih.gov
Polymers HPMC, PVP, PEGGenerally compatible, but can influence degradation kinetics. dujps.comUsed to enhance dissolution and create solid dispersions. dujps.com dujps.com
Poloxamer 188Compatible with the drug. nih.govSignificantly enhances solubility and dissolution rate. nih.govnih.gov nih.govnih.gov
Surfactants Sodium Lauryl Sulphate-Enhances dissolution rate. scielo.brscielo.br scielo.brscielo.br

This compound can exist in different solid-state forms, including crystalline polymorphs and an amorphous form. These forms exhibit distinct physicochemical properties that significantly influence the drug's pharmaceutical performance, particularly its bioavailability.

The amorphous form of cefuroxime axetil is known to have higher bioavailability for oral administration compared to its crystalline counterparts. google.com This is attributed to the higher energy state and lack of an ordered crystal lattice in the amorphous form, which leads to enhanced solubility and dissolution rates. jocpr.com However, the amorphous state is metastable and can recrystallize into a more stable, less soluble crystalline form over time, especially during storage, which can negatively impact the drug's performance. jocpr.com

Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are key techniques used to characterize the solid-state forms of this compound. DSC studies can reveal changes in the crystalline content of the drug, such as a decrease in melting enthalpy, which indicates a more disordered or amorphous state. bioline.org.br PXRD patterns can distinguish between the sharp peaks of a crystalline material and the broad halo of an amorphous one. researchgate.net Studies have shown that preparing solid dispersions of cefuroxime axetil with carriers like Sylysia 350 can lead to the drug existing in an amorphous state, which is less likely to revert to a crystalline form. researchgate.net

The table below outlines the key differences in pharmaceutical performance between the amorphous and crystalline forms of this compound/axetil.

PropertyAmorphous FormCrystalline FormReference
Bioavailability HigherLower google.com
Solubility EnhancedLower jocpr.com
Dissolution Rate FasterSlower jocpr.com
Stability Metastable, prone to crystallizationMore thermodynamically stable jocpr.com
Manufacturing Often prepared by spray drying or in solid dispersions. google.comresearchgate.netCan be the initial form of the drug substance. google.comresearchgate.net

Given the poor aqueous solubility of this compound, which is a Biopharmaceutics Classification System (BCS) Class II drug, various strategies have been developed to enhance its dissolution rate and, consequently, its bioavailability. scirp.orgscirp.org These strategies primarily focus on increasing the drug's effective surface area and improving its wettability.

One of the most effective approaches is the formation of solid dispersions . This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular, amorphous, or microcrystalline level. tsijournals.com Several methods are employed to prepare solid dispersions, including:

Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. nih.gov This method has been shown to improve the dissolution of cefuroxime axetil with carriers like urea (B33335). nih.gov

Fusion Method: The drug and a fusible carrier, such as Poloxamer 188, are melted together and then solidified. nih.govnih.gov

Surface Adsorption: The drug is adsorbed onto the surface of an inert carrier with a large surface area, like Neusilin US2. nih.govnih.gov

The mechanisms underlying the enhanced dissolution from solid dispersions include:

Particle Size Reduction: The drug is dispersed at a very fine particle size, increasing the surface area available for dissolution. nih.gov

Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles. scielo.br

Conversion to Amorphous Form: The drug may exist in a higher-energy amorphous state within the dispersion, leading to increased solubility. researchgate.nettsijournals.com

Prevention of Aggregation: The carrier prevents the aggregation of fine drug particles. tsijournals.com

Another strategy is complexation , particularly with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like this compound, thereby increasing their solubility. tsijournals.com

The following table summarizes various dissolution enhancement strategies for cefuroxime axetil and their outcomes.

StrategyCarrier/MethodKey FindingsReference
Solid Dispersion Poloxamer 188 and Neusilin US2 (Fusion and Surface Adsorption)14-fold increase in solubility and 23-fold improvement in dissolution rate. nih.gov nih.govnih.gov
Solid Dispersion Hydroxypropyl Cellulose (HPC)Highest dissolution rate compared to beta-cyclodextrin (B164692) and Gelucire. tsijournals.com tsijournals.com
Solid Dispersion Porous carrier (Sylysia 350)9-fold increase in solubility and 12-fold improvement in dissolution rate. researchgate.net researchgate.net
Solid Dispersion Polyethylene Glycol (PEG) 4000 and Carplex-67Significant improvement in dissolution in various media. scirp.org scirp.org
Solid Dispersion Urea (Solvent Evaporation)Increased dissolution with increasing urea concentration up to a 1:5 drug-to-carrier ratio. nih.gov nih.gov
Complexation Beta-cyclodextrinFaster dissolution compared to the pure drug. tsijournals.com tsijournals.com

This compound has an intensely bitter taste, which is a significant challenge for patient compliance, especially in pediatric and geriatric populations. researchgate.net Several formulation strategies are employed to mask this bitterness, based on different chemical principles.

One common approach is complexation , particularly with ion-exchange resins or cyclodextrins. sld.curesearchgate.net

Ion-Exchange Resins: These are high-molecular-weight polyelectrolytes that can form a stable, insoluble complex with the ionized drug. sld.cu This prevents the drug from interacting with taste receptors in the oral cavity. The drug is subsequently released in the gastrointestinal tract due to changes in pH and ionic concentration. sld.cu Resins like Indion® 214 have shown effective taste-masking properties for cefuroxime axetil. sld.cu

Cyclodextrins: These molecules can encapsulate the bitter drug molecule within their hydrophobic cavity, physically shielding it from the taste buds. researchgate.net Hydroxypropyl-β-cyclodextrin has been successfully used to mask the taste of cefuroxime axetil in oral suspensions. researchgate.net

Another technique is coating or microencapsulation , where a physical barrier is created around the drug particles.

Lipid-Based Coating: Using lipids like stearic acid in a hot-melt extrusion process can effectively coat the drug particles and mask their taste. google.com The release of the drug from these lipidic microspheres can be influenced by the composition of the surrounding medium. nih.gov

Polymeric Coating: Taste-masking polymers can be applied to drug particles or granules. justia.com

The chemical principle behind many of these methods involves preventing the interaction of the bitter drug molecule with G-protein coupled taste receptors (T2Rs) on the tongue. amazonaws.com By forming complexes or creating a physical barrier, the drug's functional groups that are responsible for binding to these receptors are made unavailable. amazonaws.com

The table below details different taste-masking approaches for cefuroxime axetil.

ApproachAgent/MethodUnderlying PrincipleReference
Complexation Ion-Exchange Resins (e.g., Indion® 214)Formation of an insoluble drug-resinate complex, preventing interaction with taste receptors. sld.cu sld.cu
Complexation Hydroxypropyl-β-cyclodextrinEncapsulation of the drug molecule within the cyclodextrin (B1172386) cavity. researchgate.netresearchgate.net researchgate.netresearchgate.net
Coating/Microencapsulation Lipids (e.g., Stearic Acid) via Hot Melt ExtrusionCreation of a physical lipid barrier around drug particles. google.com google.com
Coating Taste-masking polymersApplication of a polymeric film to prevent drug dissolution in the mouth. justia.com

Dissolution Rate Enhancement Strategies and Underlying Mechanisms

Analytical Methodologies for this compound and Metabolites

Accurate and reliable analytical methods are essential for the quantification of this compound and its metabolites in pharmaceutical formulations and biological matrices. Chromatographic techniques are predominantly used for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) methods are particularly common.

A typical RP-HPLC system for this compound analysis involves:

Column: A C18 or C8 column is frequently used for separation. ijpda.orgmedcraveonline.comnih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403), ammonium (B1175870) dihydrogen phosphate) and an organic modifier (e.g., acetonitrile, methanol) is commonly employed. ijpda.orgmedcraveonline.comnih.govptfarm.pl The pH of the mobile phase is a critical parameter for achieving good separation.

Detection: UV detection is standard, with the wavelength typically set around 277-281 nm, where this compound shows strong absorbance. nih.govptfarm.pldergipark.org.tr

Internal Standard: An internal standard, such as indapamide (B195227) or methyl hydroxybenzoate, is often used to improve the accuracy and precision of the quantification. nih.govptfarm.pl

These HPLC methods are validated according to ICH guidelines for parameters like linearity, accuracy, precision, specificity, and robustness. medcraveonline.combiomedgrid.com They are used for routine quality control, stability testing, and the determination of the drug and its degradation products in tablets. ijpda.orgmedcraveonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity, making it particularly suitable for the analysis of this compound and its metabolites in complex biological matrices like human serum and urine. While specific LC-MS methods for this compound are less detailed in the provided context, the principles of HPLC separation are combined with mass spectrometric detection for unambiguous identification and quantification.

The following table provides examples of chromatographic conditions used for the analysis of cefuroxime axetil.

TechniqueColumnMobile PhaseDetectionRetention Time (min)Reference
RP-HPLC C18 (250mm x 4.6mm)Potassium phosphate (pH 5.0): Acetonitrile (60:40 v/v)UV at 240 nm6.107 ijpda.org
RP-HPLC Teknokroma, tracer excel C8 (15cm x 0.46cm)0.02M potassium dihydrogen phosphate: methanol (B129727): Acetonitrile (60:35:5 v/v)UV at 278 nm11.09 (isomer A) medcraveonline.com
RP-HPLC Supelco Hypersil C18 (150mm x 4.6mm)KH2PO4 (0.1 M): Acetonitrile (70:30 v/v) (pH 4.0)UV at 281 nm~11 (total analysis) nih.gov
RP-HPLC Hypersil C18 (250 x 4 mm)Methanol: 23 g/L ammonium dihydrogen phosphate (38:62 v/v)UV at 278 nm~13 (isomer B), ~15 (isomer A) ptfarm.pl
RP-HPLC C180.1% acetic acid-acetonitrile (30:70; v/v)UV at 280 nm1.5 dergipark.org.tr

Spectroscopic Approaches for Structural Elucidation of Degradation Products and Quantification (e.g., UV-Vis)

Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, are fundamental in the analysis of this compound and its degradation products. These methods are employed for both quantitative analysis and to gain insights into the structural changes that occur during degradation.

Forced degradation studies are essential for identifying the potential degradation products of this compound under various stress conditions. In one such study, Cefuroxime axetil, a closely related compound, was subjected to oxidative degradation using 30% hydrogen peroxide. The degradation was monitored over time using UV spectrophotometry, revealing a decrease in the assay value of the standard and sample, with complete degradation observed after three days. researchgate.net

UV-Vis spectrophotometry is often used in conjunction with other analytical techniques, like High-Performance Liquid Chromatography (HPLC), for more comprehensive analysis. For instance, a study on Cefuroxime axetil tablets utilized an RP-HPLC method with UV detection at 278 nm to separate the active ingredient from its degradation products. medcraveonline.com The specificity of this stability-indicating method was demonstrated through forced degradation studies under acidic, basic, peroxide, light, and heat conditions. medcraveonline.com

The absorption maximum (λmax) of this compound and its related compounds in various solvents is a key parameter in UV-Vis spectrophotometric methods. For Cefuroxime axetil, the λmax in methanol has been reported at 278 nm, with Beer's law being obeyed in a concentration range of 0.80-3.60 µg/mL. scispace.com Another study found the λmax of Cefuroxime axetil in 0.1N HCl to be 281 nm, with a linear concentration range of 0.4 - 2 µg/ml. ijddr.in The development of a yellow-orange colored complex with 1-nitroso-2-napthol allows for spectrophotometric determination at 424 nm. nih.gov

First-order derivative spectroscopy can also be employed to enhance the specificity of UV analysis. In one study, this technique revealed a maximum peak at 258 nm and a minimum at 298 nm for Cefuroxime axetil, with the latter being used for quantification. dergipark.org.tr

While UV-Vis spectroscopy is a valuable tool, the structural elucidation of unknown impurities and degradation products often requires more advanced spectroscopic techniques. shimadzu.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to definitively identify the chemical structures of these compounds. tsijournals.commdpi.com For example, the structural elucidation of impurities in ceftazidime, another cephalosporin, was achieved using ¹H NMR, ¹³C NMR, IR, and MS. tsijournals.com Software tools can aid in predicting chemical formulas and structures from mass spectrometry data. lcms.cz

Table 1: UV Spectrophotometric Parameters for Cefuroxime Axetil Analysis

Solvent/Methodλmax (nm)Linear Range (µg/mL)Reference
Methanol2780.80-3.60 scispace.com
0.1N HCl2810.4 - 2 ijddr.in
1-nitroso-2-napthol complex42410-30 nih.gov
Acetonitrile (First-order derivative)298 (minimum)1.0-35.0 dergipark.org.tr
Acetonitrile2771.0-35.0 dergipark.org.tr

Validation Parameters and Method Development for Bioanalytical and Pharmaceutical Assays

The development and validation of analytical methods are critical for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound. These methods, particularly bioanalytical and pharmaceutical assays, must adhere to strict validation parameters as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). medvalley.cnbiomedgrid.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Cefuroxime and its prodrugs in various matrices, including pharmaceutical formulations and human plasma. scispace.combiomedgrid.comresearchgate.netresearchgate.net The validation of these HPLC methods involves assessing several key parameters to ensure their reliability. medvalley.cn

Key Validation Parameters:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical response. For Cefuroxime axetil, HPLC methods have demonstrated linearity over various concentration ranges, such as 0.01–50 μg/mL and 0.45 to 80 µg/mL. biomedgrid.comresearchgate.net A correlation coefficient (r²) close to 0.999 is typically desired. biomedgrid.comjuniperpublishers.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). ijddr.injuniperpublishers.com For Cefuroxime axetil assays, accuracies greater than 98% have been reported. biomedgrid.comjuniperpublishers.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. juniperpublishers.com Intra-day and inter-day precision studies are conducted to evaluate the method's reproducibility over a short and longer period, respectively. juniperpublishers.com RSD values of less than 2% are generally considered acceptable. researchgate.netjuniperpublishers.com

Specificity/Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biomedgrid.com In HPLC methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard. biomedgrid.comptfarm.pl

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com For Cefuroxime axetil, HPLC methods have achieved LOD and LOQ values as low as 0.01 µg/mL and 0.07 µg/mL, respectively. juniperpublishers.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. biomedgrid.com For HPLC methods, this can include changes in mobile phase composition, flow rate, and detection wavelength. biomedgrid.comjuniperpublishers.com

Stability: The stability of the analyte in the sample matrix under various storage and processing conditions is assessed to ensure that the concentration does not change from the time of sample collection to the time of analysis. indexcopernicus.com This includes freeze-thaw stability and stability at room temperature. indexcopernicus.com

Table 2: Validation Parameters for a Representative RP-HPLC Method for Cefuroxime Axetil

ParameterResultReference
Linearity Range0.01–50 µg/mL juniperpublishers.com
Correlation Coefficient (r²)0.9997 juniperpublishers.com
Accuracy (Recovery %)99.89% juniperpublishers.com
Precision (RSD %)< 1% biomedgrid.comjuniperpublishers.com
Limit of Detection (LOD)0.01 µg/mL juniperpublishers.com
Limit of Quantitation (LOQ)0.07 µg/mL juniperpublishers.com
RobustnessUnaffected by minor changes in flow rate, wavelength, and mobile phase composition. biomedgrid.comjuniperpublishers.com

Pharmacokinetic and Pharmacodynamic Research Mechanistic & Pre Clinical Focus

Mechanistic Absorption and Distribution Studies

Intestinal Absorption Mechanisms and Transporter Involvement

Cefuroxime (B34974) pivoxetil is an ester prodrug of the second-generation cephalosporin (B10832234), cefuroxime. nih.gov The parent drug, cefuroxime, has poor oral absorption. nih.gov To overcome this, the pivoxetil ester was created, resulting in a more lipophilic compound with enhanced bioavailability. scielo.br The absorption of cefuroxime pivoxetil primarily occurs in the small intestine.

Research using the human intestinal cell line Caco-2, which is known to possess the proton-dependent peptide transporter (PepT1), has provided insights into the absorption mechanism. nih.govdovepress.com Unlike some other β-lactam antibiotics such as loracarbef (B1675092) and cefixime, which are actively transported by the dipeptide transporter, studies suggest that cefuroxime axetil (a similar ester prodrug) enters Caco-2 cells via simple diffusion. nih.gov In these studies, the uptake of cefuroxime axetil was not dependent on energy and was not inhibited by dipeptides. nih.gov

However, studies in rats have suggested a more complex absorption process for cefuroxime axetil, a similar ester prodrug. In the proximal segment of the small intestine, absorption appears to follow a carrier-mediated transport system that adheres to Michaelis-Menten kinetics, as well as first-order kinetics. In the middle and distal segments, a passive diffusion mechanism seems to be predominant. nih.gov Further research in rats indicated that the absorption of cefuroxime axetil could be inhibited by cefadroxil, suggesting that they may share a common intestinal carrier. nih.gov

Once absorbed, this compound is rapidly hydrolyzed by esterases present in the intestinal mucosa and blood, releasing the active cefuroxime into circulation. nih.govnafdac.gov.ng

Tissue Distribution Patterns in Pre-clinical Models

Pre-clinical studies in animal models have been crucial in understanding the distribution of cefuroxime throughout the body. Following administration, cefuroxime distributes into various body tissues and fluids. medscape.com

In Wistar rats administered radiolabelled cefuroxime sodium intravenously or intramuscularly, the drug was found to be widely distributed. inchem.org The highest concentrations were observed in the kidney and liver, with lower concentrations detected in the central nervous system, muscle, and fat. inchem.org In pregnant rats, only very low concentrations of the radiolabel were found in fetal tissue and amniotic fluid. inchem.org However, relatively high concentrations were detected in the milk of lactating rats. inchem.org

Studies in beagle dogs given cefuroxime axetil by gavage showed that peak plasma concentrations of cefuroxime were reached within 2 hours of administration. inchem.org Unchanged cefuroxime axetil was also detected in the plasma at higher doses. inchem.org

A review of studies using dynamic sampling methods, predominantly microdialysis, highlighted cefuroxime as one of the most extensively studied antibiotics in terms of tissue distribution. nih.gov These studies provide valuable information on the microenvironmental distribution of antibiotics in various tissues, including orthopedic-relevant tissues. nih.gov

Protein Binding Characteristics and Implications for Distribution in Biological Systems

Cefuroxime exhibits moderate binding to serum proteins. The extent of protein binding has been reported to be between 33% and 50%, depending on the methodology used. medscape.commedsafe.govt.nznih.gov This binding is a significant factor in the drug's distribution within biological systems. The reversible binding to plasma proteins can influence the free fraction of the drug available to exert its antibacterial effect and to distribute into various tissues.

Drugs that are also highly protein-bound, such as warfarin, phenytoin, or aspirin, may compete with cefuroxime for binding sites on plasma proteins. nih.gov This competition could potentially displace cefuroxime, leading to an increase in its free concentration and possibly affecting its activity and distribution. nih.govnih.gov

Biotransformation and Elimination Pathways

Hepatic and Extrahepatic Metabolism of this compound and Cefuroxime

This compound, as a prodrug, is designed to be biotransformed to release the active moiety, cefuroxime. This process begins rapidly after oral administration. The initial and most critical step is the hydrolysis of the ester bond. This hydrolysis is not primarily a hepatic process but occurs in the intestinal mucosa and the blood. nih.govnafdac.gov.ng

The axetil moiety of the similar prodrug, cefuroxime axetil, is metabolized to acetaldehyde (B116499) and acetic acid. drugbank.com

The active drug, cefuroxime, is largely metabolically stable and is not significantly metabolized by the liver or other tissues. medsafe.govt.nznih.gov Studies have shown that up to 97% of administered cefuroxime sodium remains unchanged in the plasma and urine of rats and dogs. inchem.org While an unidentified metabolite was detected in the bile of rats, the vast majority of the drug is excreted as the unchanged parent compound. inchem.org

Enzyme Systems Involved in Prodrug Hydrolysis and Subsequent Metabolism

The conversion of this compound to its active form, cefuroxime, is dependent on the action of non-specific esterase enzymes. scielo.brnafdac.gov.ngresearchgate.net These enzymes are abundantly present in the intestinal mucosa and blood, facilitating the rapid hydrolysis of the prodrug upon absorption. nih.govnafdac.gov.ng

Studies comparing the degradation of cefuroxime axetil in phosphate (B84403) buffer versus human intestinal juice demonstrated that the degradation progressed faster in the intestinal juice. nih.gov This finding highlights the significant role of enzymatic hydrolysis in the intestinal fluid. nih.gov Furthermore, these studies revealed stereoselectivity in the enzymatic hydrolysis of the diastereoisomers of cefuroxime axetil, with the two isomers being degraded at different rates in intestinal juice. nih.gov This suggests that specific esterases with stereoselective properties are involved in the bioactivation of the prodrug.

The primary route of elimination for the active cefuroxime is through the kidneys via glomerular filtration and tubular secretion. medsafe.govt.nz Probenecid, a known inhibitor of renal tubular secretion, can prolong the excretion and increase the serum levels of cefuroxime, indicating the involvement of organic anion transporters in its renal clearance. nih.govmedsafe.govt.nz

ParameterValueAnimal ModelReference
Cefuroxime Axetil Absorption Kinetics (Proximal Intestine)
Vm0.613 (0.440) µM/minRat nih.gov
Km31.49 (28.31) µMRat nih.gov
ka0.011 (0.003) min⁻¹Rat nih.gov
Cefuroxime Axetil Degradation (Intestinal Segments)
Proximal Segment (kdp)0.0049 (0.0003) min⁻¹Rat nih.gov
Mean Segment (kdm)0.0131 (0.0007) min⁻¹Rat nih.gov
Distal Segment (kdd)0.019 (0.0009) min⁻¹Rat nih.gov
Cefuroxime Axetil Half-life in Intestinal Juice (Diastereoisomers)
Isomer 10.37 hHuman (in vitro) nih.gov
Isomer 20.93 hHuman (in vitro) nih.gov

Renal and Biliary Excretion Mechanisms in Animal Models

Studies in various animal models have been crucial in elucidating the excretion pathways of cefuroxime, the active form of this compound. Following administration, cefuroxime is primarily eliminated through the kidneys. nafdac.gov.ngnih.gov

Renal Excretion:

In laboratory animals such as mice, rats, and rabbits, cefuroxime is excreted in large amounts in the urine after injection. nih.gov Pharmacokinetic studies in rats, dogs, and humans have shown that cefuroxime is rapidly and almost completely excreted in the urine as an unchanged drug within 24 to 72 hours. fao.org Research in rats has indicated that the renal clearance of cefuroxime can be influenced by co-administration of drugs like p-aminohippuric acid or probenecid, suggesting the involvement of active tubular secretion in its excretion. nih.gov Specifically, a study on female albino Wistar rats investigated the renal tolerance of cefuroxime, providing insights into its effects on the kidney at high doses. nih.gov The elimination of cefuroxime is significantly reduced in individuals with impaired renal function, leading to a longer half-life. fao.org

Biliary Excretion:

Molecular Pharmacodynamics

The antibacterial effect of cefuroxime is a result of its interaction with specific molecular targets within bacteria, leading to the inhibition of essential cellular processes.

Target Binding Mechanisms: Interaction with Penicillin-Binding Proteins (PBPs)

Cefuroxime exerts its bactericidal action by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). nih.govpatsnap.comncats.iopatsnap.com These proteins are located on the inner membrane of the bacterial cell wall and are crucial for the synthesis and maintenance of the peptidoglycan layer, which provides structural integrity to the bacterial cell. nih.govpatsnap.commednexus.org

The active cefuroxime molecule, containing a β-lactam ring, binds to the active site of PBPs. nih.govmednexus.org This binding is covalent and inhibits the transpeptidase activity of the PBPs, which is responsible for the cross-linking of peptidoglycan chains. nih.govpatsnap.com The inhibition of this process disrupts the synthesis of the bacterial cell wall, leading to a weakened structure and ultimately cell lysis and death. patsnap.compatsnap.com

Cefuroxime has shown a high affinity for specific PBPs, which can vary between different bacterial species. In Gram-negative bacteria like E. coli, PBP-3 is a primary target for cefuroxime. hres.ca It can also inhibit PBP-1a and PBP-1b. nih.govmednexus.org In Streptococcus pneumoniae, PBP2x has been identified as a key target. rcsb.org The selective binding to different PBPs contributes to the spectrum of activity of the antibiotic.

Inhibition Kinetics of Bacterial Cell Wall Synthesis

The binding of cefuroxime to PBPs directly inhibits the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. oatext.comresearchgate.net The peptidoglycan layer is a complex polymer of glycan chains cross-linked by short peptides, and its synthesis is a multi-step process. oatext.com

Cefuroxime, as a β-lactam antibiotic, acylates the transpeptidase enzyme, which is a type of PBP, by cleaving the -CO-N- bond in its β-lactam ring. oatext.com This acylation effectively blocks the enzyme's ability to catalyze the formation of peptide cross-links between the glycan chains. nih.govpatsnap.com The disruption of this cross-linking process weakens the cell wall, making the bacterium susceptible to osmotic lysis and death. nih.govmednexus.org The bactericidal activity of cefuroxime is observed at concentrations close to its minimum inhibitory concentration (MIC). researchgate.net

Structure-Activity Relationships (SAR) Governing Antimicrobial Potency

The antimicrobial potency of cefuroxime is intrinsically linked to its chemical structure. As a second-generation cephalosporin, it possesses the characteristic β-lactam ring essential for its antibacterial activity. researchgate.net Modifications to the side chains attached to the cephalosporin nucleus can significantly influence its spectrum of activity, stability against β-lactamases, and affinity for PBPs.

The methoxyimino group in the side chain of cefuroxime contributes to its stability against many β-lactamase enzymes produced by bacteria. patsnap.com This stability allows cefuroxime to remain active against strains that are resistant to other β-lactam antibiotics. mdpi.com The specific side chains also determine the binding affinity of the molecule to the PBPs of different bacterial species. The development of antimicrobial potency can be influenced by optimizing the structure to enhance its interaction with the target proteins. plos.org

Mechanisms of Antimicrobial Resistance

The emergence of bacterial resistance to cefuroxime is a significant clinical concern and can occur through several mechanisms. patsnap.com These mechanisms can be intrinsic to the bacteria or acquired through genetic mutations or the transfer of resistance genes. frontiersin.org

One of the primary mechanisms of resistance is the production of β-lactamase enzymes. patsnap.com These enzymes hydrolyze the β-lactam ring of cefuroxime, rendering the antibiotic inactive. While cefuroxime is stable against many common β-lactamases, the evolution of extended-spectrum β-lactamases (ESBLs) can confer resistance. patsnap.com

Another important resistance mechanism involves alterations in the target PBPs. patsnap.com Mutations in the genes encoding PBPs can lead to a reduced binding affinity of cefuroxime for its target. rcsb.org This decreased affinity means that higher concentrations of the antibiotic are required to inhibit cell wall synthesis, leading to clinical resistance. rcsb.org Specifically, mutations near the active site serine of PBP2x in Streptococcus pneumoniae have been linked to resistance. nih.gov

Other mechanisms of resistance can include reduced permeability of the bacterial outer membrane, which limits the access of cefuroxime to its PBP targets, and the active efflux of the antibiotic out of the bacterial cell by efflux pumps. frontiersin.org

β-Lactamase-Mediated Resistance: Types and Hydrolysis Mechanisms

Resistance to β-lactam antibiotics, such as cefuroxime, is significantly driven by the production of β-lactamase enzymes. These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring. nih.gov Cefuroxime was designed with a methoxy-imino side chain at position 7 of the cephem nucleus, which provides a degree of stability against hydrolysis by many common β-lactamases. nih.gov Consequently, bacterial species that produce certain β-lactamases, including many strains of Haemophilus influenzae, Moraxella catarrhalis, Staphylococci, and the majority of Enterobacteriaceae, may remain susceptible to cefuroxime. nih.gov

However, the evolution of β-lactamases has led to enzymes capable of overcoming this structural advantage. More advanced β-lactamases, such as extended-spectrum β-lactamases (ESBLs), carbapenemases, and over-expressed cephalosporinases, can effectively hydrolyze cefuroxime, rendering it inactive. nih.govpatsnap.com The two primary hydrolytic strategies employed by these enzymes involve either a nucleophilic attack by a serine residue at the active site or the activation of a water molecule by a zinc ion. nih.gov

The classification of β-lactamases is complex, with several major molecular classes (A, B, C, and D) based on amino acid sequences. mdpi.com Classes A, C, and D are serine β-lactamases, while Class B enzymes are metallo-β-lactamases that utilize zinc. mdpi.com

Class A: This class includes the common TEM and SHV enzymes. While cefuroxime is stable against the foundational TEM-1 and SHV-1, variants with an extended spectrum of activity can hydrolyze it. nih.govresearchgate.net

Class C (AmpC): These are cephalosporinases that can be chromosomally or plasmid-encoded. jscimedcentral.com They are active against cephalosporins, including cefuroxime. jscimedcentral.com

Class D (OXA): These enzymes, known as oxacillinases, demonstrate high hydrolytic activity against oxacillin (B1211168) and can confer resistance to cefuroxime. mdpi.comjscimedcentral.com

The hydrolysis of cefuroxime by different β-lactamase enzymes varies significantly, impacting its clinical effectiveness.

Table 1: Hydrolysis of Cefuroxime by Different β-Lactamase Types

Alterations in Penicillin-Binding Proteins (PBPs) Affecting this compound Efficacy

The bactericidal action of cefuroxime, like all β-lactam antibiotics, relies on its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs). patsnap.comresearchgate.net PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. etflin.com Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death. patsnap.cometflin.com

A primary mechanism of resistance to cefuroxime involves structural alterations in these target PBPs, which reduce the binding affinity of the antibiotic. nih.govfrontiersin.org These alterations typically arise from mutations in the genes encoding the PBPs. etflin.com

In Streptococcus pneumoniae, resistance to β-lactams is often associated with mosaic genes created through recombination, leading to significant changes in PBPs. etflin.com Key PBPs implicated in resistance include PBP1a, PBP2b, and PBP2x. etflin.comasm.org Research has shown that specific amino acid substitutions within the active sites of these PBPs correlate with decreased affinity for various β-lactams, including cefuroxime. For instance, in penicillin-intermediate and -resistant strains of S. pneumoniae, cefuroxime demonstrated a decreased affinity for PBP1a and PBP2x, although its affinity for PBP2b remained largely unchanged. asm.org This suggests that modifications in PBP1a and PBP2x are critical for cefuroxime resistance in this organism. asm.org

Similarly, in non-β-lactamase-producing Haemophilus influenzae, resistance to cefuroxime has been directly linked to mutations in the ftsI gene, which encodes PBP3. oup.com Multiple amino acid substitutions in the FtsI protein can reduce its susceptibility to cefuroxime while maintaining its essential function for cell survival. oup.com

Molecular dynamics simulations have provided detailed insights into these interactions. A study on Streptococcus suis compared a drug-sensitive strain (A7) with a drug-resistant strain (R61). The results showed that cefuroxime binds much more tightly to PBP2x in the sensitive strain than in the resistant one. plos.org This difference was attributed to specific amino acid mutations (Gln569, Tyr594, and Gly596) that directly impacted the binding energy and the formation of stable hydrogen bonds between the drug and the protein. plos.org

Table 2: Impact of PBP Alterations on Cefuroxime Efficacy

Efflux Pump Systems and Their Role in Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell. nih.govfrontiersin.org This mechanism prevents the antibiotic from reaching its intracellular target at a sufficient concentration to be effective, thereby contributing to resistance. frontiersin.orgnih.gov In Gram-negative bacteria, these pumps are often complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane. researchgate.netmdpi.com

The role of efflux in resistance to cefuroxime has been specifically implicated in clinical isolates of Escherichia coli. tandfonline.comnih.gov Studies have shown that E. coli strains exhibiting tolerance to organic solvents, a phenotype associated with active efflux, have significantly higher minimum inhibitory concentrations (MICs) for cefuroxime. nih.gov The addition of an efflux pump inhibitor, MC-207,110, was found to decrease the MIC of cefuroxime in these tolerant strains, supporting the hypothesis that efflux contributes to the observed resistance. nih.gov

Table 3: Role of Efflux Pumps in Cefuroxime Resistance

Porin Channel Modifications and Reduced Outer Membrane Permeability

For hydrophilic antibiotics like cefuroxime to reach their PBP targets in the periplasm of Gram-negative bacteria, they must first traverse the outer membrane. mdpi.comnih.gov This passage is primarily facilitated by water-filled protein channels known as porins. nih.govopenmicrobiologyjournal.com Therefore, alterations that reduce the influx of the antibiotic through these channels represent a significant mechanism of resistance. frontiersin.orgmdpi.com

Bacteria can achieve reduced permeability through several strategies, including the downregulation of porin expression (producing fewer channels) or mutations in the porin genes that alter the channel's structure. nih.govmdpi.com These structural changes can narrow the pore size or alter the electrostatic properties of the channel's interior, thereby hindering the diffusion of specific antibiotics. mdpi.com

In Klebsiella pneumoniae, the major porins are OmpK35 and OmpK36. researchgate.net Loss-of-function mutations in the genes encoding these porins are associated with resistance to various β-lactams, including carbapenems. researchgate.netnih.gov Recent research has identified that mutations in the transcriptional repressor gene kvrA can lead to the downregulation of both OmpK35 and OmpK36. researchgate.netasm.org This reduction in porin production was shown to confer resistance to cefuroxime and reduced susceptibility to other β-lactams. nih.govasm.org

In E. coli, the primary general diffusion porins are OmpF and OmpC. mdpi.com Reduced expression of these porins is a common mechanism that contributes to resistance against β-lactams. mdpi.com While porin loss alone may only cause a modest increase in resistance, it often acts synergistically with other mechanisms, such as the production of β-lactamases or the overexpression of efflux pumps, to achieve high levels of resistance. nih.gov The combination of reduced entry (due to porin modification) and active removal (via efflux) creates a formidable barrier to the antibiotic. nih.govopenmicrobiologyjournal.com

Table 4: Porin Modifications and Their Impact on Cefuroxime Permeability

Advanced Research Topics and Future Directions

Comparative Mechanistic Pharmacology with Other Cephalosporins

Cefuroxime (B34974) holds a unique position as a second-generation cephalosporin (B10832234), and its characteristics are best understood through a comparative lens, examining its molecular behavior alongside other members of the cephalosporin family.

Cefuroxime pivoxetil, also known as cefuroxime axetil, is an acetoxyethyl ester prodrug designed to enhance oral bioavailability, as the active cefuroxime molecule itself is poorly absorbed from the gastrointestinal tract. wikipedia.orgnih.gov The activation of this prodrug is a critical step, relying on in-vivo hydrolysis. This process is initiated by esterases present in the mucosal cells of the gastrointestinal tract, which convert cefuroxime axetil into the active cefuroxime moiety that is then released into systemic circulation. nih.govstonybrookmedicine.edu

The efficiency of this biotransformation can differ significantly when compared to other oral cephalosporin prodrugs. A comparative study of the degradation of cefuroxime axetil (CAE), cefetamet (B193807) pivoxil (CAT), and cefpodoxime (B17579) proxetil (CPD) in human intestinal juice revealed important distinctions. The degradation of these prodrug esters generally occurs faster in intestinal juice than in a simple phosphate (B84403) buffer, highlighting the role of enzymatic hydrolysis. capes.gov.br

A key finding was the stereoselectivity of the enzymatic hydrolysis. Cefuroxime axetil and cefpodoxime proxetil exist as two diastereoisomers, which are degraded at different rates in intestinal juice. capes.gov.br This suggests that the stereochemistry of the prodrug ester significantly influences its activation, a factor that could be optimized to improve bioavailability. capes.gov.br Furthermore, the degradation pathways can yield different products. In a buffer solution, the major degradation product for these cephalosporins is the inactive Δ2 isomer. However, in intestinal juice, enzymatic hydrolysis predominantly yields the active Δ3-cephalosporin. capes.gov.br For cefuroxime axetil, 75% of the degradation in intestinal juice resulted in the active Δ3 form. capes.gov.br This contrasts with some other cephalosporins where luminal esterases might hydrolyze the prodrug to the nonabsorbable parent drug prematurely, thereby reducing bioavailability. researchgate.net

Table 1: Comparative Degradation of Cephalosporin Prodrugs

CompoundMediumHalf-life (t½)Major Degradation Product (% of total)
Cefuroxime Axetil (CAE) Phosphate Buffer~1.6 hΔ2-cephalosporin (74%)
Intestinal JuiceR-isomer: 0.37 h, S-isomer: 0.93 hΔ3-cephalosporin (75%)
Cefetamet Pivoxil (CAT) Phosphate Buffer4.3 hΔ2-cephalosporin (61%)
Intestinal Juice0.78 hΔ3-cephalosporin (86%)
Cefpodoxime Proxetil (CPD) Phosphate Buffer~2.2 hΔ2-cephalosporin (85%)
Intestinal JuiceR-isomer: 0.18 h, S-isomer: 0.98 hΔ3-cephalosporin (87%)

Data sourced from a comparative study on cephalosporin prodrug ester stability. capes.gov.br

The bactericidal action of all β-lactam antibiotics, including cephalosporins, stems from their ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). droracle.aipatsnap.comnih.gov The specific binding affinities for different PBPs determine the antibiotic's spectrum of activity.

Cefuroxime, a second-generation cephalosporin, exhibits a distinct PBP binding profile compared to other cephalosporin generations. stonybrookmedicine.edudroracle.ai In Escherichia coli, cefuroxime's primary target is PBP3. asm.org This selective affinity for PBP3 is a common trait for many cephalosporins, and inhibition of this protein is lethal to the bacteria, often causing filamentation. asm.orgasm.org However, at higher concentrations, cefuroxime can also bind to PBPs 1a and 1b, leading to spheroplasting and lysis. asm.org

Comparatively, third-generation cephalosporins like ceftriaxone (B1232239) and cefotaxime (B1668864) also primarily target PBP3 but often have enhanced activity against a broader range of Gram-negative bacteria. stonybrookmedicine.eduurology-textbook.comijpsjournal.com Fourth-generation cephalosporins, such as cefepime, possess the ability to target multiple PBPs more effectively and penetrate the outer membrane of Gram-negative bacteria more rapidly. uomustansiriyah.edu.iq

In studies with Streptococcus pneumoniae, cefuroxime was found to be uniquely selective for PBP2x. asm.org This is noteworthy as other tested cephalosporins, such as cefoxitin (B1668866) and cephalexin, were selective for PBP3. asm.org This specific targeting of PBP2x by cefuroxime contributes to its efficacy against S. pneumoniae. asm.org In contrast, ceftobiprole, an advanced-generation cephalosporin, shows high affinity for PBP2x as well as PBP2a in MRSA, giving it a broader anti-Gram-positive spectrum. asm.orguomustansiriyah.edu.iq

The antimicrobial spectrum is a direct consequence of these binding profiles. Cefuroxime provides good coverage against many Gram-positive organisms and expanded activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis compared to first-generation cephalosporins. stonybrookmedicine.edudroracle.ai However, its activity against Gram-negative bacteria is generally less potent than that of third-generation agents. stonybrookmedicine.edu For instance, in Salmonella, cefuroxime has a higher affinity for the standard PBP3, whereas another cephalosporin, cefotiam (B1212589), shows a higher affinity for an alternative PBP3SAL, making cefotiam more effective against intracellular Salmonella. oup.comoup.com

Table 2: Comparative PBP Affinity of Cefuroxime and Other Cephalosporins in Specific Bacteria

CephalosporinBacteriumPrimary PBP Target(s)Secondary PBP Target(s)Implication
Cefuroxime E. coliPBP3PBP1a/1b (at higher conc.)Effective against many Gram-negatives. asm.org
S. pneumoniaePBP2x (selective)-Key to its activity against pneumococcus. asm.org
Cefoxitin S. pneumoniaePBP3-Different selectivity profile from Cefuroxime. asm.org
Ceftriaxone E. coliPBP3PBP2Broader Gram-negative activity. asm.org
S. pneumoniaePBP1a, PBP2xPBP1bHigh affinity for key pneumococcal PBPs. asm.org
Cefepime E. coliPBP3PBP2Rapid penetration and multiple PBP targets. asm.orguomustansiriyah.edu.iq

A crucial factor differentiating cephalosporins is their stability against β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing their core ring structure. stonybrookmedicine.edupatsnap.com Resistance to cefuroxime can occur through hydrolysis by β-lactamases. fda.gov

Cefuroxime was one of the first β-lactam antibiotics to incorporate a methoxy-imino side chain at position 7 of the cephem nucleus. nih.govresearchgate.net This structural feature confers a significant degree of stability against many common plasmid-mediated β-lactamases, such as those produced by Staphylococcus, Haemophilus influenzae, and most Enterobacteriaceae. nih.govkaya.in This stability is a key advantage over many first-generation cephalosporins, which are more susceptible to these enzymes. stonybrookmedicine.edudroracle.ai For example, cefuroxime is stable against the TEM-1 β-lactamase produced by some H. influenzae strains, which inactivates other cephalosporins like cefaclor. stonybrookmedicine.edu

However, the stability of cefuroxime is not absolute. It is generally less stable than third-generation cephalosporins against a wider range of Gram-negative β-lactamases. stonybrookmedicine.eduijpsjournal.com Furthermore, more evolved and potent enzymes, such as extended-spectrum β-lactamases (ESBLs), AmpC-type cephalosporinases, and carbapenemases, can effectively hydrolyze cefuroxime, rendering it inactive against bacteria that produce these enzymes. stonybrookmedicine.edunih.govresearchgate.net

Comparative PBP Binding Profiles and Antimicrobial Spectrum (Mechanistic)

Drug-Drug Interaction Mechanisms (Mechanistic Studies)

The potential for drug-drug interactions (DDIs) is a critical aspect of a drug's profile. For this compound and its active form, cefuroxime, interactions can occur at the level of metabolizing enzymes or drug transporters.

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. nih.govd-nb.info DDIs frequently occur when one drug inhibits or induces the activity of a CYP enzyme that is responsible for another drug's clearance. nih.govd-nb.info

For cefuroxime, the potential for such interactions appears to be low. Cefuroxime itself undergoes minimal hepatic metabolism; the axetil moiety of the prodrug is metabolized to acetaldehyde (B116499) and acetic acid, but the active drug is primarily excreted unchanged by the kidneys. ijpsjournal.comdrugbank.com Generally, β-lactam antibiotics, being hydrophilic, are not significant substrates, inhibitors, or inducers of the CYP450 system. nih.gov While some specific antibiotics can interact with CYP enzymes, there is little evidence to suggest that cefuroxime or its pivoxetil ester are potent inhibitors or inducers of major drug-metabolizing enzymes like CYP1A2, CYP2C19, CYP2D6, or CYP3A4. d-nb.infonih.gov This characteristic generally gives cefuroxime a favorable profile regarding metabolism-based DDIs.

Significant drug interactions involving cefuroxime are more likely to occur at the level of drug transporters, which play a key role in drug absorption, distribution, and elimination. researchgate.net

The oral absorption of the prodrug, this compound, is facilitated by the proton-coupled peptide transporter 1 (PEPT1), which is expressed in the intestine. mdpi.com This transporter is leveraged to enhance the uptake of the prodrug from the gut. mdpi.com

The active moiety, cefuroxime, is a substrate for organic anion transporters (OATs), particularly OAT1 and OAT3, which are located in the renal tubules and mediate its active secretion into the urine. mdpi.commdpi.com This is a common pathway for the elimination of many penicillins and cephalosporins. mdpi.com The co-administration of a drug that inhibits these transporters can lead to a clinically significant DDI. The classic example is probenecid, a potent OAT inhibitor. mdpi.comnih.gov Probenecid competes with cefuroxime for tubular secretion, blocking its renal clearance and thereby increasing its plasma concentration and prolonging its half-life. nih.govcapes.gov.br This interaction is predictable and has been used therapeutically to boost the levels of certain antibiotics. mdpi.com Conversely, cefuroxime itself may competitively inhibit the transport of other drugs that are also substrates for OATs. drugbank.comnih.gov

In Vitro or Animal Model Studies of Mechanistic Interactions

In vitro and animal models have been instrumental in elucidating the mechanistic interactions of cefuroxime, the active form of this compound. This compound itself is a prodrug, designed to be absorbed more effectively from the gastrointestinal tract. Following absorption, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active cefuroxime. nih.govresearchgate.net

An in-vitro model was developed to simulate the serum concentration profile of cefuroxime observed in humans after a single oral dose of this compound. nih.gov This model was used to study the kill kinetics against various bacteria. The studies showed that cefuroxime lysed the four bacterial strains tested, with the onset of lysis related to the organism's sensitivity. nih.gov For instance, the more susceptible Staphylococcus aureus and Haemophilus influenzae strains experienced a higher rate of killing and did not exhibit regrowth during the simulated serum profile. nih.gov In contrast, Proteus mirabilis and Escherichia coli showed regrowth after 4 and 5 hours, respectively. nih.gov

Studies have also investigated interactions with other antimicrobials. An in vitro study reported antagonistic effects when cefuroxime was combined with chloramphenicol. rxlist.com Animal models have provided insights into the biotransformation of the compound. In rats and dogs treated parenterally with cefuroxime, up to 97% of the compound remained unchanged in plasma and urine. inchem.org However, an unidentified metabolite, accounting for about 27% of the material, was found in the bile of rats. inchem.org

Table 1: Summary of In Vitro Kill Kinetic Studies for Cefuroxime

Bacterial SpeciesSensitivity to CefuroximeOutcome in In Vitro Model
Staphylococcus aureusMore SensitiveHigh absolute kill, no regrowth
Haemophilus influenzaeMore SensitiveHigh absolute kill, no regrowth
Proteus mirabilisLess SensitiveRegrowth after 4 hours
Escherichia coliLess SensitiveRegrowth after 5 hours
Data sourced from an in-vitro model simulating a single oral dose of cefuroxime axetil. nih.gov

Novel Delivery Systems and Formulation Strategies (Mechanistic/Theoretical)

Research into novel delivery systems for this compound aims to enhance its efficacy, stability, and patient compliance by overcoming challenges such as its bitter taste and improving its release profile.

Encapsulation Technologies and Controlled Release Mechanisms

Encapsulation is a key strategy for developing advanced formulations of this compound. umangpharmaceuticals.com This technology involves entrapping the active compound within a carrier material, which can mask its bitter taste and control its release. umangpharmaceuticals.comcore.ac.uk

Theoretically, various microencapsulation techniques could be applied, such as spray drying, coacervation, and solvent evaporation. core.ac.ukmdpi.com The release of the encapsulated drug is governed by several mechanisms, including diffusion through the capsule wall, dissolution or melting of the wall material, or mechanical rupture. core.ac.uk For this compound, a controlled-release system could be designed to protect the drug from the acidic environment of the stomach and release it in the intestine where absorption occurs. This can be achieved using pH-sensitive polymers that are stable at low pH but dissolve or swell at the higher pH of the small intestine. e-bookshelf.de

Sustained-release mechanisms aim to maintain a constant drug concentration for a longer duration. e-bookshelf.deincaptek.com This can be achieved by encapsulating the drug in a matrix from which it slowly leaches out. Materials like biodegradable polymers (e.g., polylactic acid) could be used to create microspheres that degrade over time, releasing the drug in a controlled manner. mdpi.com

Prodrug Modification for Enhanced Targeting or Stability (Theoretical/Computational)

This compound is itself a successful example of a prodrug strategy. The parent drug, cefuroxime, has poor oral absorption. nih.gov The addition of the pivoxetil (pivaloyloxymethyl) ester group increases its lipophilicity, thereby enhancing its absorption through the intestinal wall. nih.govresearchgate.net Once absorbed, esterases cleave the ester bond, releasing the active cefuroxime. nih.gov

Further theoretical and computational modifications to the prodrug could enhance its properties. The prodrug approach is a versatile strategy to improve physicochemical properties, optimize biopharmaceutical parameters, and mitigate adverse effects. nih.gov For instance, different ester promoieties could be computationally modeled to fine-tune the rate of hydrolysis. This could lead to a more predictable release profile or target specific esterases present in certain tissues, although this remains a theoretical concept for this compound.

Another theoretical approach involves attaching the drug to a carrier molecule that targets specific transporters in the gastrointestinal tract or at the site of infection. For example, amino acid ester prodrugs can be designed to utilize amino acid transporters for improved cellular uptake. scirp.org Computational studies could help in designing a modified cefuroxime prodrug that is recognized by a specific transporter, potentially increasing its concentration at the target site and reducing systemic exposure.

Environmental and Degradation Studies

The widespread use of antibiotics like cefuroxime has led to concerns about their environmental fate and the potential for developing antibiotic resistance.

Pathways of Environmental Degradation of this compound and Cefuroxime

Once released into the environment, cefuroxime and its prodrug can undergo degradation through several abiotic and biotic pathways. As a β-lactam antibiotic, cefuroxime is particularly susceptible to hydrolysis, which is a primary abiotic degradation pathway in aquatic environments. frontiersin.orgnih.gov In a study on lake surface water, the abiotic hydrolysis of cefuroxime occurred with a half-life of 2.7-18.7 days in the dark. nih.gov

Photodegradation is another significant pathway. Exposure to simulated sunlight has been shown to decrease the degradation half-life of cefuroxime significantly. nih.gov For this compound, hydrolysis is also a key initial step, breaking the ester bond to form cefuroxime. researchgate.net

Biodegradation is the main process for the elimination of cefuroxime in sediment. nih.govnih.gov Studies have shown that certain bacteria, such as Bacillus clausii, can effectively degrade cefuroxime, likely through mechanisms involving hydrolysis via β-lactamase enzymes. researchgate.net The degradation rate is influenced by environmental factors such as temperature, pH, oxygen levels, and the presence of organic matter. frontiersin.org For example, elimination rates of cephalosporins are generally higher in oxic sediments compared to anoxic ones. nih.gov

Identification and Characterization of Degradation Products

Understanding the degradation products of this compound is crucial, as these products may retain antibacterial activity or have their own toxicological profiles.

In aqueous solutions, the primary degradation pathway for this compound is hydrolysis to its active acidic form, cefuroxime. researchgate.net However, under solid-state stress conditions (e.g., high humidity and temperature), the decomposition is more complex. researchgate.net The main degradation products identified under these conditions are the ∆3-isomers of cefuroxime axetil. ptfarm.pl These isomers are formed through a reversible autocatalytic reaction. ptfarm.pl Forced degradation studies under hydrolytic (acidic and alkaline) and oxidative conditions also show significant breakdown of the parent molecule. wisdomlib.org

Table 2: Identified Degradation Products of this compound

ConditionPrimary Degradation Product(s)
Aqueous Solution (Hydrolysis)Cefuroxime researchgate.net
Solid State (Stress Conditions)∆3-isomers of Cefuroxime Axetil ptfarm.pl
Note: this compound is also referred to as Cefuroxime Axetil.

Further research using techniques like liquid chromatography-mass spectrometry (LC-MS) is essential to fully characterize all degradation products and their potential environmental and health impacts. nih.gov

Impact of Environmental Factors on Stability

The stability of this compound, the oral prodrug of the second-generation cephalosporin antibiotic cefuroxime, is significantly influenced by various environmental factors, including temperature, humidity, light, and pH. nih.govnih.gov Understanding the degradation pathways under different conditions is crucial for maintaining the drug's efficacy and safety.

Temperature:

Temperature plays a critical role in the stability of this compound, particularly in its reconstituted oral suspension form. Studies have shown that storage at refrigerated conditions (around 5°C or 2-8°C) is preferable to room temperature (around 20°C or 25°C). nih.govresearchgate.net

Reconstituted this compound suspension maintains its stability for a longer duration when refrigerated. nih.govresearchgate.net One study found that the suspension was stable for 10 days under refrigerated conditions, while at room temperature, significant degradation occurred after only 3-5 days. researchgate.net

Higher temperatures accelerate the hydrolytic decomposition of the drug. nih.govnih.gov This leads to a decrease in the concentration of the active substance. nih.gov

In solid dosage forms like tablets, elevated temperatures combined with high humidity act as stress conditions that accelerate degradation. ptfarm.pl For instance, at 40°C and 75% relative humidity, the moisture content of tablets can increase, leading to delayed disintegration and reduced bioavailability. google.com

Humidity:

Humidity is another key factor affecting the stability of this compound, especially in its solid form.

The degradation of this compound diastereomers in the solid state is influenced by the relative humidity (RH). nih.gov In the absence of humidity (0% RH), the degradation follows a reversible first-order reaction. However, in humid air (RH > 50%), the degradation becomes an autocatalytic first-order reaction. nih.gov

Moisture can cause the gelling of this compound, which can delay the disintegration of tablets and consequently reduce dissolution and bioavailability. google.com

Even with protective film coatings, moisture can penetrate and cause the tablet core to degrade. google.com This necessitates careful management of packaging and storage to protect the drug from moisture. google.com

While both diastereomers of this compound are affected by humidity, diastereomer B has been noted to be more susceptible despite being the more stable isomer. nih.gov

Light:

Exposure to light is a recognized factor that can influence the degradation of cefuroxime. ptfarm.pl Therefore, it is recommended to store this compound formulations, such as tablets, protected from light. ptfarm.pl

pH:

The pH of the environment, particularly in aqueous solutions, significantly impacts the stability of cefuroxime.

The hydrolysis of cefuroxime is pH-dependent. ptfarm.pl

Maximum stability for cefuroxime is generally observed in the pH range of 4.5 to 7.3. ptfarm.pl For similar cephalosporins, like cefetamet pivoxil, maximum stability is found in the pH region of 3 to 5, with a characteristic U-shaped pH-rate profile indicating that degradation is catalyzed by both hydrogen and hydroxyl ions outside this range. nih.gov

In the development of eye drops containing cefuroxime, citrate (B86180) buffer with a pH of 6.05–6.28 was used to ensure stability. ptfarm.pl

Interactive Data Table: Impact of Environmental Factors on this compound Stability

Environmental FactorFormulationConditionKey FindingsCitations
Temperature Reconstituted Oral SuspensionRefrigerated (2-8°C) vs. Room Temperature (20-25°C)Stable for 10 days at 2-8°C. Significant degradation after 3-5 days at room temperature. Higher temperatures accelerate hydrolytic decomposition. nih.govnih.govresearchgate.net
Tablets40°C and 75% RH (Stress Condition)Increased moisture content, delayed tablet disintegration. ptfarm.plgoogle.com
Humidity Solid State (Diastereomers)0% RH vs. >50% RHDegradation is a reversible first-order reaction at 0% RH and an autocatalytic first-order reaction at >50% RH. nih.gov
TabletsHigh HumidityCan cause gelling, leading to reduced dissolution and bioavailability. google.com
Light TabletsExposure to LightRecommended to store protected from light to prevent degradation. ptfarm.plptfarm.pl
pH Aqueous SolutionVariable pHHydrolysis is pH-dependent. Optimal stability is in the range of 4.5 to 7.3. ptfarm.pl
Similar Cephalosporins (e.g., Cefetamet Pivoxil)Variable pHU-shaped pH-rate profile, with maximum stability between pH 3 and 5. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying cefuroxime axetil in pharmacokinetic studies?

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used for bioequivalence studies. For instance, a crossover design in healthy volunteers employed HPLC-UV to measure plasma concentrations, achieving precise quantification with validated parameters such as linearity, accuracy, and inter-day precision . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity for population pharmacokinetic modeling, enabling detection of low drug concentrations in complex biological matrices .

Q. How can researchers optimize the oral bioavailability of cefuroxime axetil given its poor solubility?

Solid dispersion techniques using carriers like poloxamer 188 or microcrystalline cellulose enhance dissolution rates. The solvent evaporation method reduces particle size and improves wettability, while porous carriers like Neusilin US2 increase surface area for faster drug release . Nanosuspensions prepared via antisolvent precipitation and ultrasonication achieve a 10.98-fold bioavailability improvement by reducing particle size to the nanoscale and inducing amorphous transformation (confirmed via XRD and DSC) .

Q. What methodological considerations are critical for bioequivalence studies comparing generic and branded cefuroxime axetil formulations?

A single-dose crossover design with washout periods minimizes inter-subject variability. HPLC-UV quantification of plasma concentrations, combined with noncompartmental pharmacokinetic analysis (AUC, Cmax, Tmax), ensures statistical rigor. Inclusion criteria should standardize fasting/fed states, as food significantly impacts absorption .

Q. How should renal impairment be addressed in dosing regimens for cefuroxime axetil clinical trials?

Dose adjustments are mandatory for patients with creatinine clearance (CLcr) <30 mL/min. Pharmacokinetic studies indicate renal excretion accounts for ~50% of drug elimination, necessitating reduced doses or extended intervals. However, specific safety and efficacy data in renally impaired populations remain limited, requiring conservative protocol design .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating formulation variables affecting cefuroxime axetil dissolution?

A 3<sup>2</sup> factorial design can systematically assess variables like stirring speed (X1) and polymer concentration (X2). Response surface methodology (RSM) models particle size (Y1) and entrapment efficiency (Y2), enabling identification of critical process parameters. Validation via ANOVA ensures statistical significance .

Q. How can population pharmacokinetic (PK) models predict cefuroxime axetil efficacy against resistant pathogens?

Semiphysiological PK models incorporating saturable gastric release and intestinal absorption predict fT>MIC (time free drug concentration exceeds MIC). Monte Carlo simulations (10,000 subjects) calculate probability of target attainment (PTA) for bacteriostatic (≥40% fT>MIC) and bactericidal (≥65% fT>MIC) targets. For Streptococcus pneumoniae, 250 mg q12h achieves ≥97.8% PTA at MIC ≤0.375 mg/L .

Q. How to resolve contradictions in clinical efficacy data between cefuroxime axetil dosages?

Q. What strategies mitigate drug interactions between cefuroxime axetil and antacids in pharmacokinetic studies?

Antacids elevate gastric pH, reducing dissolution and absorption. Protocol designs must enforce a ≥2-hour separation between cefuroxime axetil and antacid administration. In vitro dissolution testing under simulated fed/fasted conditions with varying pH (1.2–6.8) quantifies interaction magnitude .

Q. How does amorphous nanosuspension technology enhance cefuroxime axetil bioavailability?

Amorphization disrupts crystalline lattice structure, increasing Gibbs free energy and dissolution velocity. Nanosuspensions prepared via antisolvent precipitation achieve a mean particle size of ~250 nm, validated via dynamic light scattering (DLS). In vivo studies in rats demonstrate 10.98-fold higher AUC compared to crystalline formulations .

Q. What statistical approaches analyze factorial design outcomes in formulation optimization?

Multivariate ANOVA identifies significant factors (e.g., poloxamer concentration) and interaction effects. Contour plots visualize optimal operating regions, while lack-of-fit tests ensure model validity. For nanosuspensions, a p-value <0.05 for X1 (stirring speed) confirmed its critical impact on particle size reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.